3-(Benzylamino)propan-1-ol;hydrobromide
Description
Historical Context and Early Investigations
While specific historical records detailing the initial synthesis of 3-(Benzylamino)propan-1-ol (B28111) hydrobromide are not extensively documented in seminal early chemical literature, its emergence can be understood within the broader context of the development of medicinal chemistry and the exploration of amino alcohols. The late 19th and early 20th centuries saw a surge in the synthesis of organic compounds, driven by the burgeoning pharmaceutical industry which grew out of dye manufacturing. nih.gov Scientists began to systematically modify molecular structures to enhance therapeutic effects, leading to the investigation of various functional group combinations.
Amino alcohols, compounds containing both an amine and an alcohol group, were recognized for their potential biological activity. The N-benzyl group, in particular, has been a common feature in medicinal chemistry, often used to explore structure-activity relationships in drug candidates. The investigation of propanolamine (B44665) derivatives, which includes the three-carbon backbone of 3-(benzylamino)propan-1-ol, was a logical progression in the exploration of compounds that could interact with biological systems. The synthesis of this specific compound likely arose from systematic research into N-substituted amino alcohols as potential pharmaceutical intermediates or biologically active agents themselves.
Significance as a Fundamental Building Block in Organic Synthesis
The primary significance of 3-(Benzylamino)propan-1-ol and its hydrobromide salt lies in its utility as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and a primary alcohol, allows for a wide range of chemical transformations. These functional groups can be reacted selectively, making the compound a valuable precursor for creating more complex molecular architectures, particularly in the development of pharmaceutical agents.
A prominent example of its application is in the synthesis of ifenprodil (B1662929) and its analogues. mdpi.com Ifenprodil is a non-competitive NMDA receptor antagonist, and its derivatives are researched for their potential in treating various neurological disorders. mdpi.comnih.gov In the synthesis of such molecules, the 3-(benzylamino)propan-1-ol moiety can serve as a core structure to which other chemical groups are added. The amine group can participate in alkylation or acylation reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification. This dual reactivity makes it a strategic component for building the complex scaffolds required for targeted biological activity.
The hydrobromide salt form of the compound enhances its stability and improves its solubility in certain polar solvents, which can be advantageous for specific reaction conditions.
Overview of Structural Features and Primary Functional Groups
The molecular structure of 3-(Benzylamino)propan-1-ol hydrobromide consists of three key components: a propanol (B110389) backbone, a benzylamino group, and a hydrobromide salt. The propanol portion is a three-carbon chain with a primary alcohol (-OH) group at one end. Attached to the nitrogen atom of the amino group is a benzyl (B1604629) group, which is a benzene (B151609) ring connected to a methylene (B1212753) (-CH2-) bridge. The nitrogen atom is also bonded to the third carbon of the propanol chain, forming a secondary amine.
The presence of both an amino group and a hydroxyl group allows the molecule to participate in hydrogen bonding, influencing its physical properties and interactions with other molecules. The benzyl group adds a nonpolar, aromatic character to the molecule. The hydrobromide salt is formed by the protonation of the basic nitrogen atom of the amine by hydrobromic acid (HBr).
Key Structural and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₆BrNO |
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | 3-(benzylamino)propan-1-ol;hydrobromide |
| Functional Groups | Secondary Amine, Primary Alcohol, Benzyl Group |
| CAS Number | 88194-96-1 |
These structural features collectively define the chemical reactivity and utility of 3-(benzylamino)propan-1-ol hydrobromide as a building block in synthetic chemistry.
Structure
3D Structure of Parent
Properties
CAS No. |
88194-96-1 |
|---|---|
Molecular Formula |
C10H16BrNO |
Molecular Weight |
246.14 g/mol |
IUPAC Name |
3-(benzylamino)propan-1-ol;hydrobromide |
InChI |
InChI=1S/C10H15NO.BrH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
InChI Key |
DOUKLJNAYYFVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO.Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylamino Propan 1 Ol and Its Hydrobromide Salt
Established Synthetic Routes to 3-(Benzylamino)propan-1-ol (B28111)
Several reliable methods have been established for the synthesis of 3-(benzylamino)propan-1-ol, primarily involving reductive amination, nucleophilic substitution, and the use of 3-bromopropylamine (B98683) hydrobromide precursors.
Reductive Amination Strategies
Reductive amination serves as a prominent method for the synthesis of 3-(benzylamino)propan-1-ol. This two-step, one-pot reaction typically involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. In the context of synthesizing 3-(benzylamino)propan-1-ol, this can be achieved through the reaction of 3-hydroxypropanal (B37111) with benzylamine (B48309), followed by reduction.
A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction proceeds by the nucleophilic attack of the benzylamine on the carbonyl group of 3-hydroxypropanal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by the hydride reagent. Alternative and often more selective reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to be milder and can selectively reduce the imine in the presence of the aldehyde.
The general reaction scheme is as follows:
C₆H₅CH₂NH₂ + HO(CH₂)₂CHO → [C₆H₅CH₂N=CH(CH₂)₂OH] → C₆H₅CH₂NH(CH₂)₃OH
Key to the success of this method is the control of reaction conditions to favor the formation of the secondary amine over potential side products.
Nucleophilic Substitution Reactions Utilizing Halogenated Propanols
A widely employed and efficient method for the synthesis of 3-(benzylamino)propan-1-ol is the nucleophilic substitution reaction between a halogenated propanol (B110389) and benzylamine. The most common substrates for this reaction are 3-chloro-1-propanol (B141029) and 3-bromo-1-propanol (B121458). The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion.
This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724), which helps to solvate the transition state and facilitate the reaction. The reaction temperature is generally maintained between 60-80°C to ensure a reasonable reaction rate while minimizing potential side reactions. A slight excess of benzylamine can be used to drive the reaction to completion and to act as a base to neutralize the hydrohalic acid formed as a byproduct.
| Reactants | Solvent | Temperature | Key Variables |
| Benzylamine and 3-chloro-1-propanol | Acetonitrile | 60-80°C | Stoichiometry (slight excess of benzylamine) |
| Benzylamine and 3-bromo-1-propanol | Acetonitrile | 60-80°C | Stoichiometry (slight excess of benzylamine) |
The choice between 3-chloro-1-propanol and 3-bromo-1-propanol often depends on the reactivity desired, with the bromo-substituted compound being more reactive but also potentially more expensive.
Synthesis from 3-Bromopropylamine Hydrobromide Precursors
Another synthetic route involves the use of 3-bromopropylamine hydrobromide. In this approach, the primary amine of 3-bromopropylamine is first protected, for example, through the formation of a phthalimide, to prevent self-polymerization. The protected intermediate is then reacted with a benzylating agent, such as benzyl (B1604629) bromide, in the presence of a base to introduce the benzyl group. Subsequent deprotection of the primary amine yields 3-(benzylamino)propan-1-ol.
Alternatively, a direct benzylation of 3-bromopropylamine hydrobromide can be attempted. This requires careful control of the reaction conditions to favor the N-benzylation over competing reactions. The hydrobromide salt is typically neutralized in situ using a suitable base to generate the free amine, which then reacts with a benzylating agent. However, the presence of the bromide leaving group on the propyl chain can lead to intramolecular cyclization or polymerization, making this a less common approach without appropriate protective group strategies. A more direct approach involves the reaction of 3-aminopropanol with benzyl bromide, where the hydroxyl group does not interfere with the N-alkylation.
Formation and Characterization of the Hydrobromide Salt
The hydrobromide salt of 3-(benzylamino)propan-1-ol is often preferred for its increased stability and solubility in polar solvents compared to the free base. The salt is typically formed by treating a solution of the free base, often in a solvent like ethanol (B145695) or isopropanol, with a solution of hydrobromic acid (HBr). The salt then precipitates out of the solution and can be isolated by filtration and purified by recrystallization.
Characterization of 3-(benzylamino)propan-1-ol hydrobromide is crucial to confirm its structure and purity. The following spectroscopic techniques are commonly employed:
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure of the molecule. Key signals include those for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the propanol chain, and the protons of the benzylic and amino groups. In D₂O, the benzyl protons typically appear in the range of δ 7.3–7.5 ppm, the –CH₂OH protons at δ 3.6–3.8 ppm, and the –NH₂⁺ protons between δ 2.8–3.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule. Expected signals would correspond to the carbons of the phenyl ring, the three distinct carbons of the propanol backbone, and the benzylic carbon.
FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydrobromide salt include N-H stretching vibrations in the range of 2500–3000 cm⁻¹ and the absorption due to the bromide counterion, which typically appears in the fingerprint region between 600–800 cm⁻¹.
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Optimization of Synthetic Pathways and Process Chemistry
The optimization of synthetic routes to 3-(benzylamino)propan-1-ol and its hydrobromide salt is crucial for improving yield, purity, and cost-effectiveness, particularly in industrial applications. This involves a careful study of reaction parameters such as stoichiometry, solvent, temperature, and reaction time. For instance, in the nucleophilic substitution reaction, a 1:1.1 molar ratio of the halogenated propanol to benzylamine has been found to improve yields.
Stereoselective Synthesis and Enantiomeric Enrichment
As 3-(benzylamino)propan-1-ol is a chiral molecule, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest. Two main strategies are employed: asymmetric synthesis and chiral resolution of the racemic mixture.
Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. One potential method is the asymmetric reduction of a prochiral precursor, such as an N-benzyl-3-oxopropanamine derivative, using a chiral reducing agent or a catalyst. Chiral oxazaborolidines, for example, have been successfully used for the asymmetric reduction of ketones to chiral alcohols.
Enantiomeric Enrichment (Chiral Resolution): This involves the separation of a racemic mixture of 3-(benzylamino)propan-1-ol into its individual enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like tartaric acid or mandelic acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be liberated by treatment with a base.
| Resolving Agent | Method | Potential Outcome |
| Tartaric Acid Derivatives | Diastereomeric Salt Formation | Separation of (R)- and (S)-enantiomers through fractional crystallization. |
| Mandelic Acid | Diastereomeric Salt Formation | Separation of (R)- and (S)-enantiomers through fractional crystallization. |
| Lipases | Enzymatic Kinetic Resolution | Selective acylation of one enantiomer, allowing for separation. |
Enzymatic kinetic resolution is another powerful technique for enantiomeric enrichment. Lipases can selectively acylate one enantiomer of the racemic alcohol, and the resulting ester can then be separated from the unreacted enantiomer. The choice of lipase (B570770), acyl donor, and solvent is critical for achieving high enantioselectivity.
Investigation of Reaction Conditions and Catalyst Systems
The optimization of reaction conditions is a critical aspect of the synthesis of 3-(benzylamino)propan-1-ol and its hydrobromide salt, directly impacting the yield and purity of the final product. Key variables that have been investigated include stoichiometry, solvent selection, and temperature.
The predominant synthetic route involves the nucleophilic substitution of a 3-halopropanol derivative, such as 3-chloro-1-propanol, with benzylamine. This reaction is typically performed in a polar aprotic solvent, like acetonitrile, which is known to enhance nucleophilicity and stabilize ionic intermediates. The reaction temperature is generally maintained between 60–80°C to balance the reaction kinetics with energy efficiency. Stoichiometrically, a molar ratio of 1:1 between benzylamine and 3-chloro-1-propanol is often employed to minimize the formation of side products, although a slight excess of the amine (e.g., 1:1.1) can improve yields. The hydrobromide salt is then formed by introducing hydrobromic acid either during the reaction or in a subsequent step.
Another established method is the reaction of 3-aminopropan-1-ol with benzyl bromide in the presence of hydrobromic acid. For this pathway, a slight excess of the alkylating agent, a 1:1.2 molar ratio of 3-aminopropan-1-ol to benzyl bromide, is recommended to ensure the complete reaction of the starting amine. The choice of a polar aprotic solvent remains crucial, with acetonitrile being a common option to enhance the efficiency of the nucleophilic substitution. A temperature range of 60–80°C is also optimal for this reaction to balance the rate of reaction and minimize the formation of byproducts.
While direct catalytic studies for the synthesis of 3-(benzylamino)propan-1-ol are not extensively detailed in publicly available literature, research on analogous N-alkylation reactions provides valuable insights into potential catalyst systems. For the N-alkylation of amines with alcohols, various transition metal catalysts have been explored. For instance, cobalt(II) complexes have been shown to be effective for the N-alkylation of anilines with benzyl alcohol in the presence of a base like potassium hydroxide (B78521) and a toluene (B28343) solvent at 110°C.
The table below summarizes the general reaction conditions for the non-catalytic and potentially analogous catalytic synthesis of 3-(benzylamino)propan-1-ol.
| Reactants | Stoichiometry (Amine:Alkylating Agent) | Solvent | Temperature (°C) | Catalyst | Base | Product Yield |
| Benzylamine and 3-chloro-1-propanol | 1:1 to 1:1.1 | Acetonitrile | 60-80 | None | - | - |
| 3-Aminopropan-1-ol and benzyl bromide | 1:1.2 | Acetonitrile | 60-80 | None | - | - |
| Aniline (B41778) and benzyl alcohol (analogy) | 1:1.1 | Toluene | 110 | Co(II) | KOH | 90-99% |
Data for the analogous reaction of aniline and benzyl alcohol is provided to suggest potential catalytic systems for the synthesis of 3-(benzylamino)propan-1-ol.
Further research into specific catalyst systems for the direct synthesis of 3-(benzylamino)propan-1-ol would be beneficial for the development of more efficient and environmentally benign synthetic protocols. The exploration of heterogeneous catalysts, in particular, could simplify product purification and catalyst recovery, leading to more sustainable manufacturing processes.
Chemical Transformations and Reactivity Profiles of 3 Benzylamino Propan 1 Ol Hydrobromide
Reactions Involving the Secondary Amine Moiety
The secondary amine in 3-(benzylamino)propan-1-ol (B28111) is a nucleophilic center and a site for various functionalization and cyclization reactions.
N-Functionalization: Alkylation, Acylation, and Sulfonylation
The nitrogen atom in 3-(benzylamino)propan-1-ol can be readily functionalized through alkylation, acylation, and sulfonylation reactions.
N-Alkylation: The secondary amine can undergo further alkylation to form tertiary amines. However, selective mono-N-alkylation of primary amino alcohols to secondary amines like 3-(benzylamino)propan-1-ol can be challenging due to the potential for over-alkylation. organic-chemistry.org A method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine group for a controlled reaction with an alkyl halide. organic-chemistry.org For secondary amines like 3-(benzylamino)propan-1-ol, further alkylation can be achieved using various alkylating agents. For instance, N-alkylation of amines with alcohols can be accomplished using a manganese(I) pincer catalyst, following a "borrowing hydrogen" methodology. organic-chemistry.org
| Reaction | Reagent/Catalyst | Product Type | Ref. |
| N-Alkylation | Alkyl Halide / 9-BBN (for primary amino alcohol precursor) | Tertiary Amine | organic-chemistry.org |
| N-Alkylation | Alcohol / Mn(I) pincer catalyst | Tertiary Amine | organic-chemistry.org |
| N-Acylation | Organic Acid / Alkyl Sulfonyl Chloride | N-acyl amino alcohol (Amide) | nih.gov |
| N-Sulfonylation | Benzenesulfonyl chloride / AlCl₃ | N-sulfonyl amino alcohol (Sulfonamide) | researchgate.net |
N-Acylation: The selective N-acylation of amino alcohols is a crucial transformation, as the hydroxyl group can also be acylated. Methods have been developed to achieve high selectivity for N-acylation. One such method involves the formation of a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts selectively with the amino group of the amino alcohol to form the corresponding N-acyl amino alcohol. nih.gov This approach avoids the need to protect the alcohol functionality and provides good yields of the desired amide product.
N-Sulfonylation: The reaction of the secondary amine with sulfonyl chlorides yields sulfonamides. In related systems, the sulfonylation of octaphenylsilsesquioxane (B33884) (OPS) with benzenesulfonyl chloride is catalyzed by aluminum chloride (AlCl₃) in dichloromethane, suggesting that similar Lewis acid catalysis could be applicable for the N-sulfonylation of 3-(benzylamino)propan-1-ol. researchgate.net This reaction would lead to the formation of N-benzyl-N-(3-hydroxypropyl)benzenesulfonamide.
Cyclization Reactions: Formation of Azetidine (B1206935) Rings and Other Heterocycles
The 1,3-amino alcohol structure of 3-(benzylamino)propan-1-ol makes it an ideal precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically azetidines. Intramolecular cyclization is a common strategy to form these strained rings.
This transformation typically requires the conversion of the primary alcohol into a good leaving group, such as a halide or a sulfonate ester. For example, treatment of N-benzyl-3-amino-1-chloropropan-2-ol with triethylamine (B128534) induces cyclization to yield 1-benzylazetidin-3-ol. epo.org Similarly, 1-(benzylamino)propan-3-ol hydrobromide can be cyclized to N-benzylazetidine in a 40% yield using a modified Mitsunobu reaction with triphenylphosphine (B44618) and diethyl azodicarboxylate. epo.org These reactions highlight the utility of 3-(benzylamino)propan-1-ol derivatives in constructing the azetidine core, a structural motif present in numerous biologically active compounds.
| Precursor | Reagents | Product | Yield | Ref. |
| N-benzyl-3-amino-1-chloropropan-2-ol | Triethylamine, Tetrabutylammonium iodide | 1-benzylazetidin-3-ol | 66.5% | epo.org |
| 1-(benzylamino)propan-3-ol hydrobromide | Triphenylphosphine, Diethyl azodicarboxylate | N-benzylazetidine | 40% | epo.org |
Ring Expansion Reactions in Related Chemical Systems
While direct ring expansion of 3-(benzylamino)propan-1-ol is not typical, the azetidine rings formed from its cyclization can undergo subsequent ring expansion reactions. These reactions are important for accessing larger, more complex heterocyclic systems. For instance, N-amino-2-benzylbenzothiazolium salts, which contain a related N-benzylamino structural feature within a heterocyclic system, have been shown to undergo ring expansion upon reaction with aldehydes. Depending on the structure of the aldehyde used, these reactions can yield either benzothiadiazines or benzothiazines. researchgate.net This reactivity demonstrates the principle that N-benzyl substituted heterocyclic systems can serve as precursors for larger ring structures, suggesting that N-benzylazetidines derived from 3-(benzylamino)propan-1-ol could potentially be used in similar ring expansion strategies.
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in 3-(benzylamino)propan-1-ol is a versatile functional handle that can be modified through esterification, etherification, and oxidation reactions.
O-Functionalization: Esterification and Etherification
Esterification: The esterification of amino alcohols requires chemoselective conditions to avoid competing N-acylation. While basic conditions typically favor N-acylation, acidic conditions can be used to promote O-acylation. nih.gov By protonating the more basic amino group, its nucleophilicity is suppressed, allowing the alcohol to react with an acylating agent. For example, N-protected amino acids can be esterified with secondary alcohols using enzyme catalysts like protease or lipase (B570770) in organic solvents. researchgate.net In the context of 3-(benzylamino)propan-1-ol, direct esterification could be achieved with a carboxylic acid under acidic catalysis, leading to the formation of the corresponding ester at the propanol (B110389) terminus.
Etherification: The formation of ethers from amino alcohols also presents a chemoselectivity challenge, as N-alkylation can occur as a side reaction. A process for the selective etherification of the hydroxyl group involves first deprotonating the amino alcohol with a strong base, such as an alkali metal like sodium, to form the alkoxide. This is typically done at elevated temperatures in an aprotic solvent like toluene (B28343) or diglyme. The resulting sodium salt is then reacted with an alkylating agent, such as an alkyl halide, to form the desired ether. google.com This two-step, one-pot procedure allows for the selective formation of O-alkylated products from amino alcohols.
| Reaction | Key Conditions/Reagents | Product Type | Ref. |
| O-Esterification | Acidic catalysis / Enzyme catalysis | O-acyl amino alcohol (Ester) | nih.govresearchgate.net |
| O-Etherification | 1. Strong Base (e.g., Na) 2. Alkylating Agent | O-alkyl amino alcohol (Ether) | google.com |
Oxidation Reactions to Carbonyl Compounds and Carboxylic Acids
The primary alcohol of 3-(benzylamino)propan-1-ol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions.
Oxidation to Aldehydes: The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a common synthetic transformation. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a particularly mild and efficient method for this purpose. windows.netyoutube.combeilstein-journals.org This system often uses a co-oxidant like sodium hypochlorite (B82951) or (diacetoxyiodo)benzene. windows.netbeilstein-journals.org Importantly, TEMPO-based oxidations are compatible with amine functionalities, making them suitable for substrates like 3-(benzylamino)propan-1-ol. youtube.com The reaction proceeds via an oxoammonium ion, which is the active oxidizing species. nih.gov This method allows for the high-yield synthesis of 3-(benzylamino)propanal under mild conditions.
Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions will lead to the formation of the corresponding carboxylic acid, 3-(benzylamino)propanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used for this transformation. Additionally, some TEMPO-based systems can be tuned to produce carboxylic acids. For example, using an excess of the oxidant or adding a phase-transfer catalyst in the Anelli protocol (TEMPO/KBr/NaOCl) can drive the oxidation past the aldehyde stage to the carboxylic acid. windows.net Primary alcohols like propan-1-ol are readily oxidized to propanoic acid using acidified potassium dichromate(VI) under reflux. savemyexams.compassmyexams.co.uk
| Product | Oxidizing Agent/System | Ref. |
| 3-(Benzylamino)propanal (Aldehyde) | TEMPO / Co-oxidant (e.g., NaOCl) | windows.netyoutube.combeilstein-journals.org |
| 3-(Benzylamino)propanoic Acid (Carboxylic Acid) | KMnO₄, CrO₃ | |
| 3-(Benzylamino)propanoic Acid (Carboxylic Acid) | Acidified K₂Cr₂O₇ | savemyexams.compassmyexams.co.uk |
| 3-(Benzylamino)propanoic Acid (Carboxylic Acid) | TEMPO system (modified conditions) | windows.net |
Transformations at the Benzylic Position
The benzylic carbon in 3-(benzylamino)propan-1-ol, the carbon atom attached to both the phenyl ring and the nitrogen atom, is susceptible to specific chemical transformations. These reactions primarily involve the cleavage of the benzylic C-H or C-N bonds.
Oxidation of the Benzylic Amine
The secondary benzylic amine group can undergo oxidation to form new C=N double bonds. A common and environmentally benign method involves using hydrogen peroxide (H₂O₂), often in a solvent like methanol (B129727) or acetonitrile (B52724), without the need for a metal catalyst. acs.orgacs.org This process is believed to occur through a two-step sequence. The first step is the formation of a hydroxylamine (B1172632) intermediate, which is then subsequently oxidized to the corresponding nitrone. acs.orgacs.org
Alternatively, oxidation can lead to the formation of an imine. researchgate.net This transformation is significant as the resulting imine can be hydrolyzed, providing a method for the cleavage of the benzyl (B1604629) group from the nitrogen atom. researchgate.net
Catalytic Hydrogenolysis (N-Debenzylation)
One of the most synthetically useful transformations at the benzylic position is N-debenzylation via catalytic hydrogenolysis. ox.ac.uk This reaction involves the cleavage of the carbon-nitrogen bond at the benzylic position, effectively removing the benzyl protecting group to yield the primary amine, 3-aminopropan-1-ol, and toluene. acs.org
This process is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. acs.org The reaction is generally efficient and proceeds under mild conditions. acsgcipr.orgacsgcipr.org Catalytic transfer hydrogenation, which uses a hydrogen donor molecule in place of hydrogen gas, is also an effective method for this transformation. acsgcipr.org
| Transformation Type | Typical Reagents | Product(s) | Significance |
|---|---|---|---|
| Oxidation | H₂O₂ in CH₃CN or CH₃OH | Nitrone or Imine | Formation of C=N bond; intermediate for debenzylation. acs.orgresearchgate.net |
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Aminopropan-1-ol, Toluene | Cleavage of the benzyl group (deprotection). acs.orgacs.org |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving 3-(benzylamino)propan-1-ol hydrobromide is crucial for controlling reaction outcomes and optimizing conditions.
Mechanism of Synthesis: Sₙ2 Reaction
The predominant synthesis of 3-(benzylamino)propan-1-ol involves a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, the nucleophile, benzylamine (B48309), attacks the electrophilic carbon atom of a 3-halopropanol (e.g., 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol).
The reaction proceeds via a concerted, single-step mechanism. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon atom bearing the halogen. This attack occurs from the side opposite to the leaving group (the halide), a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com As the new carbon-nitrogen bond forms, the carbon-halogen bond simultaneously breaks. masterorganicchemistry.com This process goes through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile (benzylamine) and the outgoing leaving group (halide). masterorganicchemistry.com The reaction results in an inversion of configuration at the electrophilic carbon, though in this specific case the carbon is not a stereocenter. The final product is then protonated with hydrobromic acid to form the stable hydrobromide salt.
Mechanism of Catalytic Hydrogenolysis
The N-debenzylation of benzylamines via catalytic hydrogenolysis is a heterogeneous catalytic process. The mechanism involves several steps occurring on the surface of the metal catalyst (e.g., palladium). acsgcipr.org
Adsorption: Both the substrate, 3-(benzylamino)propan-1-ol, and hydrogen gas are adsorbed onto the active sites of the catalyst surface.
Bond Cleavage: The interaction with the metal surface weakens the benzylic carbon-nitrogen bond.
Hydrogen Transfer: Hydrogen atoms on the catalyst surface are transferred to the carbon and nitrogen atoms of the cleaved bond.
Desorption: The final products, 3-aminopropan-1-ol and toluene, desorb from the catalyst surface, freeing the active sites for another catalytic cycle. acsgcipr.orgacsgcipr.org
This process is highly efficient due to the regeneration of the catalyst. acsgcipr.org
Exploration of Derivatives and Analogs of 3 Benzylamino Propan 1 Ol Hydrobromide
Design Principles for Structural Modification
The rational design of derivatives of 3-(Benzylamino)propan-1-ol (B28111) hydrobromide involves systematic alterations to its core structure. These modifications typically target the amine substituent, the propanol (B110389) backbone, and the counterion, each offering a distinct avenue for tuning the molecule's properties.
Alterations of the Amine Substituents
Modifications to the amine group are a key strategy in the development of new analogs. The secondary amine in the parent compound, bearing a benzyl (B1604629) group, offers a reactive site for the introduction of a wide array of substituents. These alterations can significantly influence the compound's lipophilicity, steric bulk, and electronic properties.
For instance, the replacement of the benzyl group with other aryl or alkyl moieties can modulate the compound's interaction with biological targets. The introduction of substituents on the phenyl ring of the benzyl group can also fine-tune its properties. Studies on related compounds, such as N-[(2-pyrrolidinyl)methyl]-substituted benzamides, have shown that aromatic and amine substituents have a significant effect on apparent lipophilicity. nih.gov For example, an aromatic 6-hydroxy group can increase lipophilicity, while a 6-methoxy group can decrease it. nih.gov Such principles can be applied to the design of novel 3-(benzylamino)propan-1-ol derivatives with tailored properties.
Furthermore, reductive amination reactions provide a versatile method for creating secondary amines. For example, the reaction of a suitable ketone or aldehyde with benzylamine (B48309) can yield a variety of N-substituted derivatives. nih.gov
Modifications of the Propanol Backbone
The three-carbon propanol backbone is another critical component for structural modification. Alterations to this chain can impact the molecule's flexibility, conformation, and the spatial orientation of its functional groups.
The creation of chiral centers within the backbone is also a significant area of exploration. The synthesis of optically active 3-amino-1-propanol derivatives allows for the investigation of stereospecific interactions with biological systems. google.com
Exploration of Different Counterions and their Impact on Chemical Properties
The hydrobromide salt of 3-(Benzylamino)propan-1-ol is just one of many possible salt forms. The choice of the counterion can have a profound impact on the compound's physicochemical properties, including its solubility, melting point, and stability.
For instance, hydrochloride salts are another common option. chemscene.com The hydrobromide salt of 3-(Benzylamino)propan-1-ol generally exhibits good stability and solubility in polar solvents. However, other counterions could be employed to further enhance these properties.
General principles from studies on other pharmaceutical salts can be informative. For example, research on carboxylic acid drugs has shown that small, compact counterions tend to produce crystalline salts with high melting points and a modest improvement in solubility. nih.gov The nature of the hydrogen bonding between the cation and anion also plays a crucial role in determining solubility. nih.gov The exploration of a range of counterions, from simple halides to more complex organic anions, could therefore yield derivatives with optimized properties for specific applications. The influence of counterion substitution on the properties of ionic liquids has also been a subject of study, providing further insights into these interactions. researchgate.net
Synthesis and Characterization of Advanced Derivatives
Building upon the design principles outlined above, researchers have synthesized and characterized a variety of advanced derivatives of 3-(Benzylamino)propan-1-ol hydrobromide. Among these, carbazole-containing derivatives and substituted benzamide (B126) derivatives are of particular interest.
Carbazole-Containing Derivatives
Carbazole (B46965) is a heterocyclic aromatic compound known for its interesting electronic and photophysical properties. globalresearchonline.net Incorporating a carbazole moiety into the structure of 3-(benzylamino)propan-1-ol can lead to novel compounds with unique characteristics.
A key intermediate in the synthesis of such derivatives is 3-(9H-carbazol-9-yl)propan-1-ol. nih.gov This compound can be synthesized by the reaction of carbazole with 3-bromo-1-propanol (B121458) in the presence of a base like sodium hydride. nih.gov From this intermediate, a variety of derivatives can be prepared. For example, novel carbazole tethered oxyethylamino derivatives have been synthesized and characterized. ijper.org
Another example is 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol, which features both a carbazole group and a modified propanol backbone. smolecule.com The synthesis of such compounds often involves multi-step reaction sequences.
The characterization of these carbazole derivatives typically involves a combination of spectroscopic techniques, including:
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
| Compound Name | Key Structural Features | Synthetic Precursors | Characterization Methods |
|---|---|---|---|
| 3-(9H-Carbazol-9-yl)propan-1-ol | Carbazole moiety linked to a propanol chain | Carbazole, 3-bromo-1-propanol | X-ray Crystallography nih.gov |
| Carbazole tethered oxyethylamino derivatives | Carbazole core with an oxyethylamino side chain | Carbazole, Thioglycolic acid | IR, ¹H NMR, ¹³C NMR, MS ijper.org |
| 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol | Carbazole, dibenzylamino group, propan-2-ol backbone | Not specified | Not specified smolecule.com |
Substituted Benzamide Derivatives
Benzamides are an important class of organic compounds with a wide range of applications. indexcopernicus.com The synthesis of substituted benzamide derivatives of 3-(benzylamino)propan-1-ol can be achieved by reacting the amino group with a substituted benzoyl chloride.
The synthesis of N-substituted benzamide derivatives has been reported, and their antiproliferative activities have been evaluated. nih.govresearchgate.net These studies provide valuable insights into the structure-activity relationships of this class of compounds. For example, it has been shown that the nature and position of substituents on the phenyl ring of the benzamide moiety can significantly influence biological activity. nih.gov
The synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives has also been explored. indexcopernicus.comresearchgate.net These compounds are prepared by the condensation of 3-hydroxyaniline with benzoyl chloride, followed by O-alkylation to introduce various substituents. indexcopernicus.comresearchgate.net While not direct derivatives of 3-(benzylamino)propan-1-ol, the synthetic methodologies and characterization data are highly relevant to the design of new analogs.
The characterization of substituted benzamide derivatives typically involves:
IR Spectroscopy: To confirm the presence of the amide carbonyl group. indexcopernicus.comresearchgate.net
NMR Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the aromatic rings. researchgate.net
Mass Spectrometry (MS): To confirm the molecular weight. indexcopernicus.comresearchgate.netresearchgate.net
| Derivative Class | General Synthetic Approach | Key Characterization Data | Reported Research Focus |
|---|---|---|---|
| N-Substituted Benzamides | Reaction of an amine with a substituted benzoyl chloride | IR, MS, ¹H NMR, ¹³C NMR researchgate.net | Antitumor activity nih.govresearchgate.net |
| N-(3-hydroxyphenyl)benzamide Derivatives | Condensation of 3-hydroxyaniline with benzoyl chloride, followed by O-alkylation | IR, ¹H NMR, EIMS indexcopernicus.comresearchgate.net | Enzyme inhibition activity indexcopernicus.comresearchgate.net |
Azetidine-Based Analogs
The synthesis of azetidine-based analogs of 3-(benzylamino)propan-1-ol hydrobromide represents a strategic modification to introduce conformational rigidity and alter physicochemical properties. The four-membered azetidine (B1206935) ring can lead to improved biological activity and metabolic stability. A plausible synthetic route to an N-benzylazetidine analog from a 3-aminopropanol precursor involves a multi-step process.
One established method for creating the azetidine ring from a 3-aminopropanol derivative begins with the protection of the amino group, followed by activation of the hydroxyl group, and subsequent intramolecular cyclization. For instance, 3-aminopropanol can be reacted with a protecting group, followed by conversion of the alcohol to a good leaving group, such as a tosylate. The final step involves an intramolecular nucleophilic substitution to form the azetidine ring.
While direct synthesis from 3-(benzylamino)propan-1-ol is not extensively documented, a feasible pathway can be inferred. The synthesis would likely involve the protection of the secondary amine, followed by activation of the hydroxyl group and subsequent intramolecular cyclization. The choice of protecting group and reaction conditions would be critical to achieving a successful synthesis.
A general synthetic approach to azetidines from 3-aminopropanols is outlined in the table below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Protection of the amino group | e.g., Boc anhydride (B1165640), (Boc)₂O | N-protected 3-aminopropanol |
| 2 | Activation of the hydroxyl group | e.g., p-Toluenesulfonyl chloride (TsCl), pyridine | N-protected 3-tosyloxypropylamine |
| 3 | Intramolecular Cyclization | e.g., Sodium hydride (NaH) | N-protected azetidine |
| 4 | Deprotection | e.g., Trifluoroacetic acid (TFA) | Azetidine |
This foundational approach can be adapted for the synthesis of N-benzylazetidine analogs, where the benzyl group is introduced either at the beginning of the synthesis or after the formation of the azetidine ring.
Structure-Reactivity Relationship (SAR) Studies of Derived Chemical Entities
The exploration of the structure-reactivity relationship (SAR) of chemical entities derived from 3-(benzylamino)propan-1-ol is crucial for understanding how structural modifications influence their biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for desired effects. Although specific SAR studies on a broad range of 3-(benzylamino)propan-1-ol derivatives are not extensively published, valuable insights can be drawn from studies on analogous compounds, such as aryloxyaminopropanols and other N-substituted amino alcohols. researchgate.netmdpi.comnih.gov
Key areas for SAR exploration in derivatives of 3-(benzylamino)propan-1-ol include:
Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly impact activity. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the molecule's interaction with biological targets.
Modification of the Amino Group: The nature of the substituent on the nitrogen atom is a critical determinant of activity. Replacing the benzyl group with other alkyl or aryl substituents, or incorporating the nitrogen into a heterocyclic ring system, can modulate the compound's properties.
Alterations to the Propanol Backbone: Changes to the three-carbon chain, such as introducing substituents or altering its length, can affect the molecule's conformation and its ability to bind to target sites.
The following table summarizes potential SAR trends based on studies of structurally related amino alcohols:
| Molecular Modification | Predicted Effect on Biological Activity | Rationale |
| Introduction of electron-withdrawing groups on the phenyl ring | May increase or decrease activity depending on the target. | Alters the electron density of the aromatic ring, affecting pi-pi stacking and other electronic interactions with the target. |
| Introduction of bulky substituents on the phenyl ring | May decrease activity. | Steric hindrance can prevent optimal binding to the active site of a biological target. |
| Replacement of the N-benzyl group with smaller alkyl groups | May decrease activity. | The aromatic ring of the benzyl group is often crucial for binding affinity through hydrophobic and aromatic interactions. |
| Incorporation of the nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) | Can increase activity and improve pharmacokinetic properties. | The rigid conformation of a heterocyclic ring can pre-organize the molecule for optimal binding and reduce metabolic liabilities. |
| Modification of the hydroxyl group (e.g., etherification, esterification) | Can modulate activity and physicochemical properties. | The hydroxyl group is often a key hydrogen bond donor; its modification can alter binding and affect properties like solubility and cell permeability. |
These generalized SAR principles provide a framework for the rational design of novel derivatives of 3-(benzylamino)propan-1-ol with potentially enhanced biological activities. Further empirical studies are necessary to validate these predictions and to fully elucidate the SAR for this class of compounds.
Spectroscopic and Diffraction Based Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 3-(benzylamino)propan-1-ol (B28111);hydrobromide, both one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule.
While specific multi-dimensional NMR data for the hydrobromide salt is not widely published, data for the free base, 3-(benzylamino)propan-1-ol, allows for a detailed structural assignment. The presence of the hydrobromide salt is expected to cause shifts in the signals of nearby protons and carbons, particularly those associated with the amine group, due to protonation.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Benzylamino)propan-1-ol
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 7.20-7.40 | Multiplet | Protons on the phenyl ring. |
| Benzyl-CH₂ | ~3.80 | Singlet | Protons of the CH₂ group attached to the phenyl ring and nitrogen. |
| N-CH₂ | ~2.80 | Triplet | Protons on the carbon adjacent to the nitrogen in the propanol (B110389) chain. |
| O-CH₂ | ~3.60 | Triplet | Protons on the carbon adjacent to the hydroxyl group. |
| Internal-CH₂ | ~1.80 | Quintet | Protons on the central carbon of the propanol chain. |
Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the molecular structure.
COSY spectra would establish the spin-spin coupling network between adjacent protons, confirming the -CH₂-CH₂-CH₂- sequence in the propanol backbone.
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the benzyl (B1604629) group to the propanolamine (B44665) chain via the nitrogen atom, by observing correlations between the benzylic protons and the carbons of the propanol backbone.
Solid-State NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of materials in their solid form. For a crystalline compound like 3-(benzylamino)propan-1-ol;hydrobromide, ssNMR can be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell.
Characterize polymorphism, identifying different crystalline forms of the compound.
Probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl and ammonium (B1175870) groups, and the bromide ion.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 3-(benzylamino)propan-1-ol, the expected exact mass for the protonated molecule [C₁₀H₁₅NO + H]⁺ is approximately 166.1232 g/mol . nih.gov
Electron ionization (EI) mass spectrometry of the free base reveals characteristic fragmentation patterns. The molecular ion peak is often observed, and key fragment ions provide structural confirmation.
Interactive Table 2: Key Fragmentation Ions in the Mass Spectrum of 3-(Benzylamino)propan-1-ol
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, characteristic of a benzyl group. researchgate.net |
The most prominent peak in the spectrum is often the tropylium ion at m/z 91, formed by the cleavage of the C-N bond and rearrangement. researchgate.net This is a strong indicator of the presence of the benzyl moiety.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic absorption bands would be expected.
Interactive Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| N-H (Ammonium) | 2400-2800 (Broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
The formation of the hydrobromide salt leads to the appearance of a broad absorption band for the N-H⁺ stretch in the ammonium group, which is a key distinguishing feature from the free base. researchgate.net The broad O-H stretch is also indicative of hydrogen bonding.
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com
Analysis of a suitable single crystal of this compound by single-crystal X-ray diffraction would provide precise information on: rigaku.com
The exact molecular structure, including bond lengths and angles.
The conformation of the molecule in the solid state.
The crystal packing and intermolecular interactions, such as hydrogen bonds between the hydroxyl group, the ammonium group, and the bromide anion.
The absolute configuration if the compound is chiral and has been resolved.
While a published crystal structure for this compound was not found in publicly available databases, this technique is indispensable for a complete structural characterization in the solid state. researchgate.net
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. carleton.edu It works by directing X-rays onto a powdered sample and measuring the angles at which the X-rays are diffracted by the crystalline lattice. libretexts.org The resulting diffraction pattern is unique to a specific crystalline structure, serving as a "fingerprint" for identification and characterization. contractlaboratory.commicroanalysis.com.au This method is widely employed to identify crystalline phases, determine phase purity, and analyze the crystal structure of materials. carleton.edu
For this compound, specific powder X-ray diffraction data, such as a list of diffraction angles (2θ) and corresponding intensities, are not available in publicly accessible scientific literature. While PXRD is a standard method for the characterization of crystalline salts in the pharmaceutical and chemical industries, detailed experimental patterns for this particular compound have not been published in the surveyed databases.
Chromatographic and Elemental Analysis for Purity and Composition
The purity and elemental composition of this compound are confirmed through a combination of chromatographic techniques and elemental analysis. These methods are essential for verifying the identity and ensuring the quality of the synthesized compound. uhplcs.commoravek.com
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the compound. uhplcs.comlabotec.co.za Purity monitoring can be effectively carried out using a reverse-phase HPLC method. A common setup involves a C18 column with a mobile phase gradient of 0.1% trifluoroacetic acid (TFA) in water and methanol (B129727). This technique separates the main compound from any impurities, allowing for accurate purity determination.
Elemental analysis is a destructive method that provides the mass percentages of the individual elements within the compound. wikipedia.orgazosensors.com This is crucial for confirming that the empirical formula of the synthesized product matches its theoretical molecular formula. chemcollective.orgdavidson.edu For this compound, with the molecular formula C₁₀H₁₆BrNO, the experimental results from elemental analysis have been shown to align with the calculated theoretical values, typically within an accepted deviation of ±0.3%. wikipedia.org
Below is a table summarizing the theoretical elemental composition of the compound.
| Element | Symbol | Atomic Mass | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 48.81 |
| Hydrogen | H | 1.008 | 16.128 | 6.55 |
| Bromine | Br | 79.904 | 79.904 | 32.46 |
| Nitrogen | N | 14.007 | 14.007 | 5.69 |
| Oxygen | O | 15.999 | 15.999 | 6.50 |
| Total | 246.148 | 100.00 |
Computational Chemistry and Molecular Modeling Studies
Electronic Structure Calculations (e.g., Density Functional Theory)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used quantum-mechanical method that calculates the electronic structure of atoms, molecules, and solids with a favorable balance of accuracy and computational cost. nih.gov
For 3-(benzylamino)propan-1-ol (B28111), DFT calculations would be employed to determine key electronic properties. These calculations involve selecting appropriate functionals (e.g., B3LYP, M06-2X, ωB97XD) and basis sets (e.g., 6-31G*, 6-311++G**) that are optimized for the types of interactions present in the molecule. und.edu The primary outputs of such studies include:
Molecular Orbital Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(benzylamino)propan-1-ol, this would highlight the electronegative oxygen and nitrogen atoms as sites for potential hydrogen bonding or electrophilic attack.
While specific DFT studies focused solely on 3-(benzylamino)propan-1-ol;hydrobromide are not extensively detailed in the literature, the application of these methods is a standard approach for characterizing similar organic molecules. mdpi.com Such analyses provide a foundational understanding of the molecule's electronic character, which influences its physical properties and chemical reactivity.
| Computational Property | Description | Relevance to 3-(Benzylamino)propan-1-ol |
|---|---|---|
| HOMO/LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity, stability, and the energy required for electronic excitation. |
| Electrostatic Potential (ESP) | A 3D map of the electronic charge distribution around the molecule. | Identifies nucleophilic sites (e.g., O and N atoms) and electrophilic sites, predicting regions of intermolecular interaction. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular dipole-dipole interactions. |
| Partial Atomic Charges | Calculated charge distribution on individual atoms. | Quantifies the polarity of specific bonds and helps predict sites of reaction. |
Conformational Analysis and Molecular Dynamics Simulations
The compound 3-(benzylamino)propan-1-ol is a flexible molecule due to the presence of several single bonds that can rotate freely. lookchem.comchemscene.com Understanding its conformational landscape—the collection of its stable three-dimensional shapes—is essential, as the conformation can significantly influence its physical properties and biological activity.
Conformational Analysis aims to identify the low-energy, stable conformations (conformers) of a molecule. worldscientific.com This is typically achieved through computational methods such as:
Systematic Searches: Rotating each flexible bond by a specific increment to explore all possible conformations. This method can be computationally expensive for highly flexible molecules. tandfonline.comwhiterose.ac.uk
Stochastic Methods: Using random sampling techniques, like Monte Carlo simulations, to explore the conformational space. tandfonline.comwhiterose.ac.uk
For 3-(benzylamino)propan-1-ol, a key focus would be the relative orientations of the benzyl (B1604629) group, the propanol (B110389) chain, and the amino group, which are governed by the torsion angles of the rotatable bonds.
Molecular Dynamics (MD) Simulations provide a time-resolved view of a molecule's behavior. nih.gov By simulating the movements of atoms over time, MD can show how 3-(benzylamino)propan-1-ol and its hydrobromide salt behave in a specific environment, such as in an aqueous solution. upc.edubiorxiv.org These simulations can reveal:
The most populated conformations in solution.
The dynamics of intramolecular hydrogen bonding between the hydroxyl and amino groups.
The solvation structure, showing how water molecules arrange around the solute.
The stability of the protonated amine in the hydrobromide salt form.
| Simulation Type | Information Gained | Application to 3-(Benzylamino)propan-1-ol |
|---|---|---|
| Conformational Search (in vacuum) | Identifies all potential low-energy conformers and the global energy minimum. | Reveals the intrinsic conformational preferences of the molecule, free from solvent effects. |
| Molecular Dynamics (in solvent) | Provides a dynamic picture of conformational changes, solvent interactions, and stability over time. | Simulates how the molecule behaves in a biological context (e.g., water) and identifies the most relevant conformations in that environment. |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are difficult to observe experimentally. For 3-(benzylamino)propan-1-ol, which contains both an amino and a hydroxyl group, computational studies can be used to explore its reactivity.
Using DFT, researchers can model potential reaction pathways for this compound. cdnsciencepub.com For example, in the context of Ag(I)-catalyzed addition reactions of amino alcohols to olefins, computational studies have been used to determine why a reaction might favor N-adduct or O-adduct formation. nih.govrsc.org Such studies calculate the geometries of reactants, transition states, and products, and determine the activation energies for each step. nih.gov
For 3-(benzylamino)propan-1-ol, computational elucidation could be applied to reactions such as:
N-alkylation or O-alkylation: Determining the kinetic and thermodynamic favorability of reactions at the nitrogen versus the oxygen atom.
Oxidation: Modeling the mechanism of oxidation of the primary alcohol to an aldehyde or carboxylic acid.
Cyclization: Investigating the potential for intramolecular reactions to form heterocyclic compounds.
By comparing the calculated energy barriers for different potential pathways, these studies can predict the most likely reaction products and provide a rationale for experimentally observed selectivity. researchgate.net
Prediction of Spectroscopic Properties
Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to aid in the structural elucidation of newly synthesized molecules or to interpret complex experimental spectra. arxiv.org For 3-(benzylamino)propan-1-ol, the most commonly predicted spectra are Nuclear Magnetic Resonance (NMR) and Infrared (IR).
NMR Spectra Prediction: Using methods like DFT, it is possible to calculate the magnetic shielding constants for each nucleus (¹H and ¹³C), which are then converted into chemical shifts. researchgate.net These predicted shifts can be compared to experimental data to confirm assignments or to distinguish between different isomers or conformers.
IR Spectra Prediction: The same quantum chemical calculations can be used to determine the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretch, O-H stretch, C-C bend). The resulting predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure. chemrxiv.orgarxiv.org
While machine learning models are emerging as a faster alternative for spectral prediction, DFT remains a robust method for obtaining detailed and accurate theoretical spectra. arxiv.orgresearchgate.net
| Spectroscopic Technique | Predicted Property | Computational Method | Application |
|---|---|---|---|
| ¹H and ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO method) | Structural verification and assignment of experimental peaks. |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT (Frequency calculations) | Identification of functional groups and confirmation of molecular structure. |
Molecular Docking and Interaction Analysis for Derivative Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is central to drug discovery for predicting the binding mode and affinity of potential drug candidates. While docking studies on 3-(benzylamino)propan-1-ol itself are not widely reported, this scaffold is a key component of more complex derivatives that have been studied computationally.
For instance, studies on benzylamine-sulfonamide derivatives designed as inhibitors of human monoamine oxidase B (hMAO-B) have utilized molecular docking to understand their mechanism of action. nih.govresearchgate.net In these studies, the derivatives were docked into the catalytic site of the hMAO-B enzyme (PDB ID: 2V5Z). nih.govresearchgate.net The results of these simulations provide critical information:
Binding Pose: The most stable orientation of the ligand within the protein's active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. For example, the benzylamine (B48309) moiety is often involved in key interactions within the enzyme active site. nih.gov
Binding Affinity: A docking score that estimates the binding energy of the ligand-protein complex, allowing for the ranking of different derivatives. nih.gov
These computational analyses help explain the structure-activity relationships observed experimentally and guide the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net
| Derivative Class | Protein Target | Key Finding from Docking | Reference |
|---|---|---|---|
| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (MAO-B) | Identified binding modes and key interactions within the hMAO-B catalytic site, explaining inhibitory activity. | nih.govresearchgate.net |
| Benzene (B151609) sulfonamide derivatives | Breast Cancer Receptor (e.g., 4PYP) | Predicted stable complex formation with high binding affinity, correlating with anticancer effects. | nih.gov |
Advanced Applications in Chemical Synthesis and Materials Science
Utility as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over another, is a powerful strategy to achieve this. Amino alcohols are a well-established class of precursors for creating chiral ligands that can coordinate to a metal center, thereby fashioning a chiral environment that directs the stereochemical outcome of a reaction. nih.govmdpi.com
While 3-(Benzylamino)propan-1-ol (B28111) is an achiral molecule, it can be used as a scaffold to synthesize chiral ligands. By introducing chirality—either by using an enantiomerically pure starting material in its synthesis or by subsequent modification with a chiral reagent—derivatives of this compound can serve as effective components in asymmetric catalysis. The nitrogen and oxygen atoms can act as two donor sites, making them suitable for forming bidentate ligands that coordinate with transition metals like rhodium, iridium, palladium, and copper. nih.gov
These ligands can be of various types, such as Schiff base ligands formed by condensation of the amine with a chiral aldehyde, or phosphine-containing P,N-ligands, which are highly effective in many catalytic processes. nih.gov The benzyl (B1604629) group on the nitrogen atom provides steric bulk, which can be crucial in influencing the enantioselectivity of the catalytic transformation. The specific structure of the ligand dictates its application in various reactions.
Table 1: Potential Applications of Chiral Ligands Derived from Amino Alcohol Scaffolds
| Ligand Type | Potential Catalytic Application | Metal Center | Key Features |
|---|---|---|---|
| Chiral P,N-Ligands | Asymmetric Hydrogenation, Allylic Alkylation | Rh, Ir, Pd | Combines hard (N) and soft (P) donors for effective electronic tuning. nih.gov |
| Chiral Schiff Base Ligands | Asymmetric Oxidation, Epoxidation, Cyanation | V, Ti, Cu | Easily synthesized; rigid structure provides a well-defined chiral pocket. mdpi.com |
The development of new chiral catalysts remains a highly active area of research, and versatile building blocks like 3-(Benzylamino)propan-1-ol offer a platform for creating novel ligand structures. nih.gov
Integration into Polymeric Materials and Supramolecular Structures
The dual functionality of 3-(Benzylamino)propan-1-ol;hydrobromide makes it a candidate for incorporation into polymers and the formation of ordered supramolecular assemblies. The primary alcohol can participate in polymerization reactions such as esterification or urethane (B1682113) formation, while the secondary amine offers another site for modification or polymerization, for instance, in forming polyamides.
The most significant potential in this area lies in the formation of supramolecular structures governed by non-covalent interactions, primarily hydrogen bonding. The hydroxyl (-OH) and amino (N-H) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms are hydrogen bond acceptors. This allows molecules of 3-(Benzylamino)propan-1-ol to self-assemble into ordered arrangements. Studies on analogous amino alcohols, such as 3-aminopropanol and 3-methylamino-3-phenylpropan-1-ol, have demonstrated their ability to form extensive three-dimensional networks in the solid state. researchgate.netresearchgate.net These networks often consist of chains, rings, or more complex motifs like helices, stabilized by a cooperative system of O-H···N and N-H···O hydrogen bonds. researchgate.netresearchgate.net
The presence of the benzyl group introduces the possibility of π-π stacking interactions between aromatic rings, which can further stabilize and direct the formation of these supramolecular architectures. Such self-assembling systems are of interest for creating functional materials, including gels, liquid crystals, and materials for molecular recognition.
Role in the Development of Complex Organic Architectures
In organic synthesis, molecules that contain multiple, distinct functional groups are highly valuable as "building blocks" for constructing more complex molecular targets. 3-(Benzylamino)propan-1-ol serves as a versatile three-carbon synthon where each end of the propane (B168953) chain is differentially functionalized.
The strategic value of this compound lies in the ability to selectively react one functional group while leaving the other intact for a later transformation. For example:
Protection and Modification : The amine can be protected (e.g., as a carbamate), allowing for chemical modification at the alcohol (e.g., oxidation to an aldehyde or carboxylic acid). Subsequently, the protecting group can be removed to reveal the amine for further reaction (e.g., amide bond formation).
Chain Extension : Both the amine and the alcohol can serve as nucleophiles, allowing for the attachment of different molecular fragments at either end of the propanol (B110389) backbone.
This step-wise, controlled elaboration is fundamental to the total synthesis of complex molecules. The structural motif of an amino alcohol is a common feature in many biologically active compounds and natural products. nih.gov For instance, related 3-amino-1-propanol derivatives are key intermediates in the synthesis of important pharmaceuticals, demonstrating the utility of this structural core in building complex and valuable organic architectures. google.com
Future Research Avenues and Interdisciplinary Potentials
The potential of this compound is far from fully exploited, and several avenues for future research are apparent.
Catalysis : A systematic investigation into the synthesis of a library of chiral ligands derived from this scaffold could yield novel catalysts for challenging asymmetric transformations. By modifying the benzyl group or introducing substituents onto the propanol backbone, ligands could be fine-tuned for specific reactions, potentially leading to higher efficiency and enantioselectivity. nih.gov
Materials Science : The self-assembly properties of this molecule could be explored for the development of "smart" materials. For example, its derivatives could be designed to form hydrogels that respond to external stimuli like pH or temperature. In polymer science, its incorporation as a monomer could lead to functional polymers with enhanced thermal stability or specific surface properties due to the presence of hydrogen-bonding and aromatic groups. mdpi.comjscimedcentral.com
Medicinal Chemistry : While this article excludes pharmacology, the amino alcohol scaffold is a "privileged structure" in drug discovery. nih.gov Future work could focus on using 3-(Benzylamino)propan-1-ol as a starting point for the synthesis of new classes of compounds for biological screening. Its structure offers a template that can be systematically decorated to explore interactions with biological targets.
Interdisciplinary Applications : The integration of this compound into interdisciplinary fields such as nanotechnology is a promising direction. For instance, self-assembled monolayers of its derivatives on surfaces could be used to control surface wettability or to create biocompatible coatings for medical devices. jscimedcentral.com The development of enzymatic cascades to produce complex amino alcohols from simpler starting materials also points toward a future of more sustainable chemical synthesis. rsc.org
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Benzylamino)propan-1-ol hydrobromide to maximize yield and purity?
- Methodological Answer : Synthesis typically involves the reaction of 3-aminopropan-1-ol with benzyl bromide in the presence of hydrobromic acid (HBr). Key variables include:
- Stoichiometry : A 1:1.2 molar ratio of 3-aminopropan-1-ol to benzyl bromide ensures excess alkylating agent for complete reaction .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Workup : Neutralize excess HBr with aqueous NaOH, followed by recrystallization in ethanol/water (3:1 v/v) to isolate the hydrobromide salt. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Q. How can researchers characterize the purity and structural integrity of 3-(Benzylamino)propan-1-ol hydrobromide using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm structure via -NMR (D₂O): Benzyl protons (δ 7.3–7.5 ppm), –NH+ (δ 2.8–3.2 ppm), and –CHOH (δ 3.6–3.8 ppm). Absence of unreacted benzyl bromide (δ 4.5 ppm for –CHBr) indicates completion .
- FT-IR : Validate N–H stretching (2500–3000 cm) and Br counterion absorption (600–800 cm) .
- Elemental Analysis : Compare experimental C, H, N, and Br percentages to theoretical values (e.g., CHBrNO requires C 48.02%, H 6.45%, N 5.60%, Br 31.95%) .
Q. What safety protocols are critical when handling hydrobromic acid during the synthesis of 3-(Benzylamino)propan-1-ol hydrobromide?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate HBr vapor exposure (TLV: 3 ppm) .
- PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal.
- Storage : Keep HBr in sealed, corrosion-resistant containers at ≤25°C .
Advanced Research Questions
Q. How can reaction kinetics be analyzed to optimize the formation of 3-(Benzylamino)propan-1-ol hydrobromide under varying solvent conditions?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order kinetics with excess benzyl bromide. Monitor reaction progress via UV-Vis (λ = 260 nm for bromide ion release) or conductometric titration .
- Solvent Effects : Compare rate constants () in DMF vs. acetonitrile. Polar aprotic solvents stabilize transition states, reducing activation energy.
- Arrhenius Analysis : Plot ln vs. 1/T to determine . Typical ranges: 50–70 kJ/mol for SN2 mechanisms .
Q. What strategies resolve discrepancies in reported melting points of 3-(Benzylamino)propan-1-ol hydrobromide across different studies?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water (3:1) to remove hygroscopic impurities.
- Differential Scanning Calorimetry (DSC) : Measure melting point under inert gas (N) to avoid decomposition. Reported range: 145–148°C .
- Hydration Analysis : Use Karl Fischer titration to quantify residual water (<0.5% w/w), which lowers observed melting points .
Q. What computational methods predict the stability of 3-(Benzylamino)propan-1-ol hydrobromide under different storage conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the benzyl group) in humid environments.
- DFT Calculations : Estimate bond dissociation energies (BDEs) for N–Br (≈200 kJ/mol) and C–O (≈350 kJ/mol) to identify vulnerable sites .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS (m/z 250 [M+H] for intact compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
